molecular formula C9H14N5O4P B15159423 Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]- CAS No. 653584-15-7

Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]-

Cat. No.: B15159423
CAS No.: 653584-15-7
M. Wt: 287.21 g/mol
InChI Key: NCVPVIXUXLDAHI-UHFFFAOYSA-N
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Description

Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]- is a complex organophosphorus compound It is characterized by the presence of a phosphonic acid group attached to a purine derivative

Preparation Methods

The synthesis of phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]- can be achieved through several synthetic routes. Common methods include the Michaelis–Arbuzov reaction, Kabachnik–Fields reaction, Pudovik reaction, Abramov reaction, and Moedritzer-Irani reaction . These reactions often require the use of catalysts, microwaves, or ultrasounds to improve yields and minimize reaction times . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromotrimethylsilane (BTMS) for silyldealkylation and subsequent desilylation with water or methanol . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of viral infections . Additionally, it is used in industry as a corrosion inhibitor and in the development of advanced materials .

Mechanism of Action

The mechanism of action of phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]- involves its interaction with specific molecular targets and pathways. It can form strong bonds with metal ions, which makes it effective as a corrosion inhibitor . In biological systems, it may interact with enzymes and other proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]- can be compared with other similar compounds such as methylphosphonic acid and adefovir Methylphosphonic acid is a simpler organophosphorus compound with a similar phosphonic acid group but lacks the purine derivative Adefovir, on the other hand, is an acyclic nucleoside phosphonate with antiviral properties

Properties

CAS No.

653584-15-7

Molecular Formula

C9H14N5O4P

Molecular Weight

287.21 g/mol

IUPAC Name

2-[6-(methylamino)purin-9-yl]ethoxymethylphosphonic acid

InChI

InChI=1S/C9H14N5O4P/c1-10-8-7-9(12-4-11-8)14(5-13-7)2-3-18-6-19(15,16)17/h4-5H,2-3,6H2,1H3,(H,10,11,12)(H2,15,16,17)

InChI Key

NCVPVIXUXLDAHI-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)CCOCP(=O)(O)O

Origin of Product

United States

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